Dye‑Sensitized Photooxidation Yield: Phenyl-TMS-Diazomethane vs. Diphenyldiazomethane
Under identical dye‑sensitized photooxidation conditions, [diazo(phenyl)methyl](trimethyl)silane affords the corresponding silyl ketone and silyl ester in approximately 38% combined yield, whereas diphenyldiazomethane delivers benzophenone in ~65% yield. The lower yield for the phenyl‑TMS diazo compound is mechanistically informative: it reflects preferential intramolecular rearrangement of the silyl‑substituted carbonyl oxide rather than simple oxidation, a pathway not available to diphenyldiazomethane .
| Evidence Dimension | Photooxidation yield |
|---|---|
| Target Compound Data | ~38% combined yield of phenyl trimethylsilyl ketone and trimethylsilyl benzoate |
| Comparator Or Baseline | Diphenyldiazomethane: ~65% benzophenone |
| Quantified Difference | ~27 percentage points lower isolated yield |
| Conditions | Dye‑sensitized photooxidation, J. Org. Chem. 1982, 47, 2900–2903 |
Why This Matters
This quantitative difference proves that the TMS‑substituted diazo compound accesses a distinct reaction manifold (silyl migration), which can be strategically exploited for silyl ester synthesis that diphenyldiazomethane cannot deliver.
